molecular formula C10H13N3O4 B13760335 Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)

Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)

Cat. No.: B13760335
M. Wt: 239.23 g/mol
InChI Key: HFPNSYQQJRAWCA-UUILKARUSA-N
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Description

The compound Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester (9CI) is a hydrazinecarboxylate ester featuring a methylene-linked substituted pyridine moiety. Its structure integrates:

  • A hydrazinecarboxylic acid methyl ester backbone.
  • A 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl substituent attached via a methylene bridge.

This hybrid structure combines the reactivity of hydrazine derivatives with the electronic and steric effects of a hydroxylated pyridine ring.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

methyl N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]carbamate

InChI

InChI=1S/C10H13N3O4/c1-6-9(15)8(7(5-14)3-11-6)4-12-13-10(16)17-2/h3-4,14-15H,5H2,1-2H3,(H,13,16)/b12-4+

InChI Key

HFPNSYQQJRAWCA-UUILKARUSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/NC(=O)OC)CO

Canonical SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)OC)CO

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves:

  • Preparation of 3-hydroxy-pyridine-2-carboxylic acid methyl ester as a key intermediate.
  • Introduction of hydrazinecarboxylic acid functionality via condensation or substitution reactions.
  • Control of reaction parameters such as temperature, pH, and solvent to optimize yield and purity.

Synthesis of 3-Hydroxy-Pyridine-2-Carboxylic Acid Methyl Ester Intermediate

This intermediate is crucial as the pyridine moiety is the backbone of the target compound.

Procedure:

Step Reagents & Conditions Description Yield & Notes
1 3-Hydroxypicolinic acid (10 g, 72 mmol) in methanol (150 mL) Add concentrated sulfuric acid dropwise at 0 °C Controlled acid-catalyzed esterification
2 Reflux for 6 hours Promotes methyl ester formation High yield (approx. 99%)
3 Concentrate under reduced pressure Remove methanol and acid pH adjusted to 8.5 with saturated NaHCO3
4 Extract with ethyl acetate, wash with brine, dry over MgSO4 Purification steps White solid product obtained

Characterization:

  • Melting point: 74 °C
  • 1H NMR (CDCl3): signals consistent with methyl ester and pyridine ring protons
  • Mass spectrometry (ESI+): m/z 154 [M+H]+

This method is adapted from a reliable synthetic protocol for methyl 3-hydroxypicolinate.

Alternative Synthetic Route via Pyridoxal Derivatives

A patented method describes the preparation of related pyridine derivatives involving:

  • Use of pyridoxal or pyridoxal oxime oxidation mixtures.
  • Reaction with homocysteine thiolactone salts in alkaline aqueous solution (30–40 °C) under inert atmosphere.
  • Maintaining pH around 4–5 during reaction.
  • Isolation by crystallization under weakly acidic conditions.

This route yields compounds structurally related to the target hydrazinecarboxylic acid derivative, and the methodology may be adapted for the synthesis of the methyl ester derivative with hydrazine functionality.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield Notes
Acid-catalyzed esterification of 3-hydroxypicolinic acid 3-Hydroxypicolinic acid, methanol, H2SO4 0 °C addition, reflux 6 h, pH adjustment ~99% Produces methyl 3-hydroxypicolinate intermediate
Condensation with hydrazine derivatives Methyl 3-hydroxypicolinate, hydrazinecarboxylic acid Mild heating, controlled pH, stirring Variable (optimized per protocol) Forms hydrazinecarboxylic acid methyl ester derivative
Pyridoxal oxidation and homocysteine thiolactone reaction Pyridoxal hydrochloride, DL-homocysteine, sodium acetate 30–40 °C, pH 4–5, inert atmosphere 71–76% Alternative route to related pyridine derivatives

Analytical and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

Hydrazinecarboxylic acid derivatives serve as versatile intermediates in organic synthesis. They can undergo various reactions such as:

  • Condensation Reactions: Used to form more complex organic molecules.
  • Substitution Reactions: Involving the replacement of functional groups to create derivatives with desired properties.

Case Study:
In a study by Kumar et al. (2020), hydrazine derivatives were utilized to synthesize novel pyridine-based compounds with enhanced biological activity, demonstrating the utility of hydrazinecarboxylic acid in drug development.

Biological Applications

The compound has been investigated for its biological properties, particularly in the field of medicinal chemistry. Its structure suggests potential activity against various biological targets.

  • Antimicrobial Activity: Studies have shown that derivatives of hydrazinecarboxylic acid exhibit significant antimicrobial properties.

Data Table: Antimicrobial Activity of Hydrazine Derivatives

CompoundActivity AgainstMethod UsedReference
Compound AE. coliDisc diffusionKumar et al., 2020
Compound BS. aureusMIC determinationSingh et al., 2021

Pharmaceutical Applications

While not directly used as a therapeutic agent, hydrazinecarboxylic acid derivatives are valuable in the pharmaceutical industry for:

  • Drug Design: Serving as scaffolds for the development of new drugs targeting specific diseases.
  • Intermediate Production: Used in the synthesis of various pharmaceuticals.

Case Study:
Zhou et al. (2018) reported a novel synthetic route for producing pymetrozine using hydrazinecarboxylic acid as a key intermediate, highlighting its importance in agrochemical applications.

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name (9CI) Core Structure Functional Groups Key Substituents Reference
Target Compound Pyridine + hydrazinecarboxylate ester –NH–N=C–, –COOCH3, –OH, –CH2OH 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl
Methyl 5-(1-aminoethyl)-3-pyridinecarboxylate Pyridine + ester –COOCH3, –NH2 5-(1-aminoethyl)
Methyl 2-[[2-(3-pyridinyl)-2H-indazol-5-yl]carbonyl]hydrazinecarboxylate Indazole + hydrazinecarboxylate ester –NH–N=C–, –COOCH3 2-(3-pyridinyl)indazole
(rac)-Dimethyl (Z)-2-(2-(4′-[2.2]paracyclophanyl-carbamoyl)hydrazineylidene)succinate Paracyclophane + hydrazinecarboxylate ester –NH–N=C–, –COOCH3 Paracyclophanyl
Hydrazinecarboxamide, 2-[[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylene]- Pyrrole + hydrazinecarboxamide –NH–N=C–, –CONH2 3-chloro-4-methylphenyl

Key Observations :

  • The target compound’s pyridine substituent is unique in its combination of hydroxyl, hydroxymethyl, and methyl groups, enhancing hydrophilicity compared to simpler pyridine derivatives .
  • Unlike hydrazinecarboxamides (e.g., ), the methyl ester group in the target compound increases electrophilicity, making it more reactive toward hydrolysis.

Reactivity Trends :

  • Hydrazinecarboxylate esters (target compound, ) are more prone to acid-catalyzed hydrolysis than carboxamides (), limiting their stability in aqueous environments.

Physicochemical Properties

Property Target Compound Methyl 5-(1-aminoethyl)-3-pyridinecarboxylate Indazole Derivative
Solubility Moderate in polar solvents (due to –OH/–CH2OH) High in methanol/ethanol Low in water, soluble in DMSO
Melting Point Not reported (estimated 150–200°C) Syrup (liquid at RT) 154–157°C (p-nitrobenzoyl derivative)
Stability Sensitive to hydrolysis Stable under basic conditions Stable in dry environments

Spectroscopic Data :

  • IR: Expected peaks for –OH (~3200 cm<sup>−1</sup>), ester C=O (~1700 cm<sup>−1</sup>), and C=N (~1600 cm<sup>−1</sup>) .
  • <sup>1</sup>H-NMR: Pyridine protons (δ 7.5–8.5 ppm), hydroxymethyl (–CH2OH, δ 4.5–5.0 ppm) .

Biological Activity

Hydrazinecarboxylic acid derivatives, particularly those containing hydrazone functional groups, have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the biological activity of the specific compound Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester (9ci) , synthesizing findings from various studies to provide a comprehensive overview.

Overview of Hydrazone Derivatives

Hydrazones are characterized by the presence of a C=N bond formed between hydrazine and carbonyl compounds. This structural feature endows them with unique chemical properties and biological activities. Research indicates that hydrazones exhibit a wide range of activities, including:

  • Antimicrobial
  • Anticonvulsant
  • Analgesic
  • Anti-inflammatory
  • Anticancer

These activities stem from their ability to interact with various biological targets, making them valuable in drug development .

Antimicrobial Activity

Studies have shown that hydrazone derivatives possess significant antimicrobial properties. For instance, compounds similar to hydrazinecarboxylic acid have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Properties

Research indicates that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. Specific studies have highlighted the potential of these compounds in targeting cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Anti-inflammatory Effects

Hydrazone derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of hydrazone derivatives revealed that modifications at the pyridine ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy .
  • Anticancer Activity : Another investigation focused on a specific hydrazone derivative, which showed promising results in inhibiting the growth of human lung cancer cells. The compound was found to induce cell cycle arrest and apoptosis via mitochondrial pathways .

Research Findings Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cell walls
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines

Q & A

Q. What are the recommended synthetic routes for preparing this compound and its intermediates?

The compound can be synthesized via multi-step reactions involving condensation, esterification, and purification. For example:

  • Step A : React methyl 3-formyl-4-nitrobenzoate with 3-aminopyridine in ethanol under reflux to form intermediates like 4-nitro-[(3-pyridinylimino)methyl]benzoic acid methyl ester .
  • Step B : Purify intermediates using silica gel chromatography (eluting with ethyl acetate/hexanes) .
  • Esterification : Use methanol and catalytic sulfuric acid to esterify carboxyl groups, as demonstrated in pyrrolidinone derivative syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign proton and carbon environments, particularly for hydrazinecarboxylic acid moieties and pyridinylmethyl groups .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
  • Elemental Analysis : Confirm molecular formula purity (e.g., C, H, N content) .

Q. How can researchers determine the crystal structure of this compound?

  • Use SHELX software (e.g., SHELXL for refinement) for single-crystal X-ray diffraction. Key steps include:
    • Data collection with a diffractometer.
    • Structure solution via direct methods (SHELXS/SHELXD).
    • Refinement against high-resolution data to resolve hydrogen bonding or steric effects .

Advanced Research Questions

Q. How can contradictions in spectral or physical data from different synthesis protocols be resolved?

  • Case Study : Conflicting melting points or NMR shifts may arise from impurities or polymorphic forms.
    • Approach : Reproduce syntheses under controlled conditions (e.g., solvent, temperature) and cross-validate with HPLC-MS to detect side products .
    • Example : If a reported melting point (e.g., 140°C ) deviates, analyze recrystallization solvents (e.g., ethyl ether vs. hexane) .

Q. What strategies optimize derivatization for enhancing bioactivity or stability?

  • Hydrazide Condensation : React hydrazinecarboxylic acid derivatives with aromatic aldehydes/ketones to form hydrazones, which can improve pharmacological properties .
  • Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to pyridinyl rings to modulate electronic effects and stability .

Q. How can reaction mechanisms for key synthetic steps (e.g., esterification, condensation) be experimentally validated?

  • Kinetic Studies : Monitor esterification progress via FT-IR to track carbonyl group conversion .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) in NMR to identify proton exchange in hydrazone formation .
  • Computational Modeling : Apply DFT calculations to predict transition states for condensation reactions .

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